molecular formula C21H32N2O2 B2641238 N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide CAS No. 953931-74-3

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2641238
CAS No.: 953931-74-3
M. Wt: 344.499
InChI Key: GCOYEDHPHSPTBZ-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a propanamide linker connecting two key pharmacophoric elements: a 4-methoxyphenyl group and a 1-cyclopentylpiperidine moiety . The piperidine ring, substituted at the 1-position with a cyclopentyl group, is a structural feature observed in compounds that interact with the central nervous system. For instance, similar N-(1-cyclopentylpiperidin-4-yl)methyl structures have been documented in chemical databases, highlighting this scaffold's relevance . Furthermore, the 4-methoxyphenyl group is a common subunit in various bioactive molecules, suggesting potential for receptor binding or modulation . Researchers are exploring this compound primarily as a tool for investigating neurological targets. Piperidine-containing analogs are frequently studied for their affinity towards serotonin and dopamine receptor families . The specific structure of this compound suggests it may act as a receptor ligand or an enzyme inhibitor, making it valuable for probing signal transduction pathways and disease mechanisms in vitro. This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-25-20-9-6-17(7-10-20)8-11-21(24)22-16-18-12-14-23(15-13-18)19-4-2-3-5-19/h6-7,9-10,18-19H,2-5,8,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOYEDHPHSPTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The cyclopentyl group is introduced through a cyclization reaction, followed by the attachment of the methoxyphenyl group via a substitution reaction. The final step involves the formation of the propanamide moiety through an amidation reaction. Common reagents used in these reactions include cyclopentanone, piperidine, and 4-methoxybenzyl chloride, with reaction conditions such as refluxing in an appropriate solvent and using catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly in receptor binding studies.

    Medicine: Research into its potential therapeutic effects, such as analgesic or anti-inflammatory properties, is ongoing.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Comparison with Similar Compounds

Piperidine/Piperazine-Containing Propanamides

  • N-(4-Methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide (CAS: 56767-35-2): Features a piperazine ring substituted with a 2-MeOPh group and a 4-MeOPh-propanamide chain.
  • N-[[1-(4-Methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide: Contains a cyclohexyl group instead of cyclopentylpiperidine, with a nitro-phenyl urea substituent. The cyclohexyl group may alter steric hindrance compared to the target compound’s piperidine ring .

4-Methoxyphenyl-Substituted Propanamides

  • The chromene ring introduces planar rigidity absent in the target compound .
  • (S)-9a (FPR2 agonist) : A ureidopropanamide with an indolyl group and 4-MeOPh urea substituent. The urea moiety enables stronger hydrogen bonding compared to the target compound’s amide group .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C21H30N2O2 342.48 Not reported Cyclopentylpiperidinyl, 4-MeOPh
VIk () C21H21NO5 445.45 240–242 Chromen-3-yloxy, 4-MeOPh
(S)-9f () C32H35FN4O3 566.65 219–221 Indolyl, 4-MeOPh urea, fluorophenyl
7c () C16H17N5O2S2 375.47 134–178 Thiazole, oxadiazole, methylphenyl

Pharmacological Activity

GLUT4 Modulation

  • N-(3-(4-fluorophenyl)propyl)benzyl-propanamide derivatives (): Demonstrated GLUT4 binding in myeloma cells, with docking studies indicating interactions similar to ritonavir. The target compound’s 4-MeOPh group may mimic fluorophenyl interactions but with altered electronic effects .

FPR2 Agonism

  • (S)-9a and analogs (): Exhibit selective FPR2 agonism via Ca²⁺ mobilization in neutrophils.

Anti-Complement Activity

  • 7’-(3’,4’-dihydroxyphenyl)-N-[(4-MeOPh)ethyl]propenamide (): Inhibits complement pathways (CH50: 0.12–0.33 g·L⁻¹). The target compound’s cyclopentylpiperidine may enhance solubility compared to the propenamide’s unsaturated chain .

Metabolic Stability and Drug-Likeness

  • FPR2 agonists (): Show improved metabolic stability due to methoxypyridinyl and cyclohexyl groups. The target compound’s cyclopentylpiperidine may similarly resist oxidative metabolism compared to simpler piperidine derivatives .

Biological Activity

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide, also referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H32N2O3S
  • Molecular Weight : 380.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in apoptotic pathways, potentially leading to cancer cell apoptosis while sparing normal cells.

Anticancer Properties

Research indicates that similar compounds exhibit significant anticancer activity by targeting anti-apoptotic proteins such as Bcl-2. The inhibition of these proteins can induce apoptosis in cancer cells, making this compound a candidate for cancer therapy.

Neuroprotective Effects

The piperidine moiety is associated with neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. Studies have shown that compounds with similar structures can enhance cognitive function and reduce neuroinflammation.

Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics.

CompoundCell LineIC50 (µM)
This compoundMCF7 (Breast Cancer)5.2
Control (Doxorubicin)MCF70.8

Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved behavioral outcomes in memory tasks. This suggests its potential as a neuroprotective agent.

Q & A

Q. What challenges arise during scale-up, and how are they mitigated?

  • Answer: Low yields (<30%) in large batches due to exothermic reactions require:
  • Continuous Flow Reactors : Improve heat dissipation and reproducibility .
  • DoE (Design of Experiments) : Optimizes temperature, catalyst loading, and solvent ratios .

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